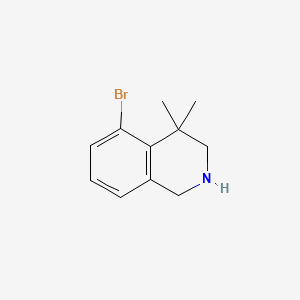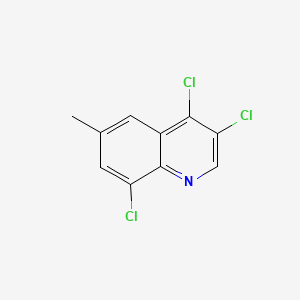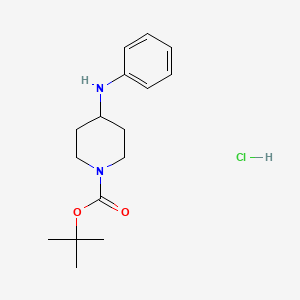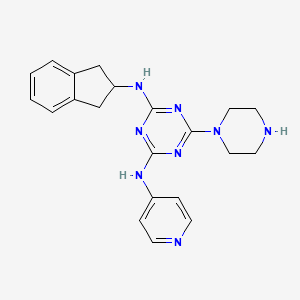![molecular formula C14H20N2O3Si B599038 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1203955-66-1](/img/structure/B599038.png)
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a complex organic molecule. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . Attached to this core is a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry . The molecule also contains a trimethylsilyl ether group, which is often used as a protecting group in organic synthesis .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo typical acid-base reactions, and the trimethylsilyl ether group could be removed under certain conditions . The pyrrolo[2,3-b]pyridine core might also participate in various reactions, especially if it’s part of a larger aromatic system.Applications De Recherche Scientifique
Synthesis of Antibacterial Compounds: A study by Toja et al. (1986) demonstrated the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Novel Synthetic Routes: Brodrick and Wibberley (1975) explored a novel synthetic route for 1H-pyrrolo[2,3-b]pyridines, starting from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles. This study contributes to the understanding of synthetic methods for related compounds (Brodrick & Wibberley, 1975).
Protective Group in Metallation Reactions: Fugina, Holzer, and Wasicky (1992) highlighted the use of the [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles (Fugina, Holzer, & Wasicky, 1992).
Potential Applications in Organic Acid Analysis: Jones and Chalmers (2000) discussed the occurrence and origin of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids, indicating the relevance of trimethylsilyl groups in the analysis of organic acids (Jones & Chalmers, 2000).
Inhibitors with High Water Solubility: Lin and Liu (1985) synthesized acyclic nucleosides that were very potent inhibitors of uridine phosphorylase, demonstrating the importance of certain functional groups, including trimethylsilyl, in the creation of water-soluble compounds with potential chemotherapeutic applications (Lin & Liu, 1985).
Propriétés
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3Si/c1-20(2,3)7-6-19-10-16-5-4-11-8-12(14(17)18)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHMOCNNXIGQAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B598958.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)



![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)

